Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate
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Overview
Description
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes three ethoxyphenyl groups attached to a benzene-1,3,5-tricarboxylate core
Preparation Methods
The synthesis of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the esterification of benzene-1,3,5-tricarboxylic acid with 4-ethoxyphenol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of ester bonds between the carboxyl groups and ethoxyphenyl groups.
Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.
Common reagents for these reactions include strong acids or bases for esterification and substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate has several scientific research applications:
Materials Science: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industrial Applications: Employed in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to form stable ester bonds and undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in materials science, the compound’s ability to form cross-linked networks enhances the mechanical properties of polymers .
Comparison with Similar Compounds
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxyl groups instead of ethoxy groups.
1,3,5-Tris(4-ethynylphenyl)benzene: Contains ethynyl groups, which provide different reactivity and applications.
1,3,5-Triphenylbenzene: Lacks the ethoxy groups, resulting in different chemical properties and uses.
Properties
CAS No. |
915289-17-7 |
---|---|
Molecular Formula |
C33H30O9 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C33H30O9/c1-4-37-25-7-13-28(14-8-25)40-31(34)22-19-23(32(35)41-29-15-9-26(10-16-29)38-5-2)21-24(20-22)33(36)42-30-17-11-27(12-18-30)39-6-3/h7-21H,4-6H2,1-3H3 |
InChI Key |
KIPYNPVQPLMNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCC)C(=O)OC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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